molecular formula C20H24N2O3S B4581923 N-ETHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE

N-ETHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B4581923
M. Wt: 372.5 g/mol
InChI Key: KSDNLXXJHGJUTC-UHFFFAOYSA-N
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Description

N-ETHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features a tetrahydroquinoline moiety. Tetrahydroquinoline derivatives are known for their wide range of applications in pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of cascade or tandem reactions, which offer rapid and effective strategies for synthesizing bioactive natural products and pharmaceutical agents, are often employed .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

N-ETHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new pharmaceutical agents.

    Industry: Utilized in the production of dyes, antioxidants, and photosensitizers.

Mechanism of Action

The mechanism of action for N-ETHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1,2,3,4-tetrahydroquinoline
  • 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide)ethyl]benzene sulfonamide

Uniqueness

N-ETHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety is a key structural motif that contributes to its wide range of applications .

Properties

IUPAC Name

3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-21-20(23)14-11-16-9-12-18(13-10-16)26(24,25)22-15-5-7-17-6-3-4-8-19(17)22/h3-4,6,8-10,12-13H,2,5,7,11,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDNLXXJHGJUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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